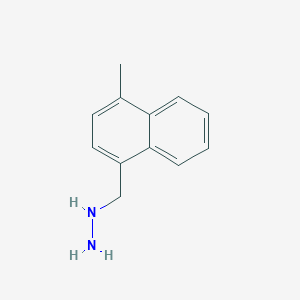
5-Ethylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₂H₁₀O₂ It is a derivative of naphthoquinone, characterized by the presence of an ethyl group at the 5-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylnaphthalene-1,4-dione can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with ethyl chloroformate, followed by oxidation to introduce the quinone functionality. Another method includes the use of L-proline as a recyclable organocatalyst under reflux conditions in ethanol, which provides a green and efficient route to hydroxy-substituted naphthalene-1,4-dione derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nano copper (II) oxide, has been reported to enhance the efficiency of the synthesis under mild and solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
5-Ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like nano copper (II) oxide are also employed to facilitate reactions under mild conditions .
Major Products Formed
The major products formed from these reactions include various hydroxy-substituted naphthalene-1,4-dione derivatives, which exhibit interesting fluorescence properties and are used in electroluminescence devices and molecular probes .
Scientific Research Applications
5-Ethylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 5-ethylnaphthalene-1,4-dione involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The quinone structure allows it to participate in redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Menadione (Vitamin K3): A synthetic naphthoquinone with similar redox properties.
Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial properties.
Uniqueness
5-Ethylnaphthalene-1,4-dione is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This structural modification can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62784-43-4 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-2-8-4-3-5-9-10(13)6-7-11(14)12(8)9/h3-7H,2H2,1H3 |
InChI Key |
CMYZVVRBSAQGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=O)C=CC(=O)C2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol](/img/structure/B11905633.png)
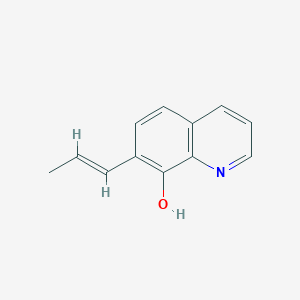
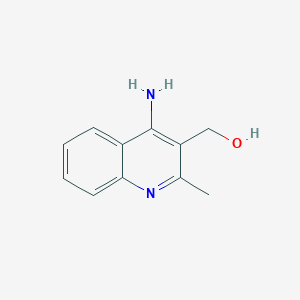
![3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11905657.png)
![8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11905662.png)

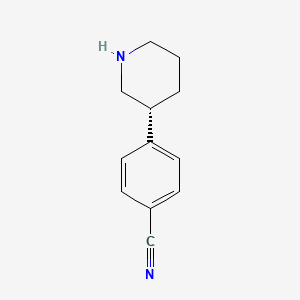
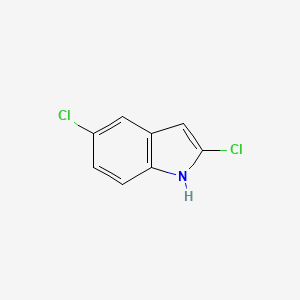

![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)
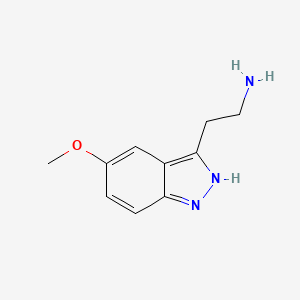
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)
![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)
